molecular formula C13H18BrCl2NO B1374567 4-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride CAS No. 1220019-56-6

4-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride

Cat. No. B1374567
CAS RN: 1220019-56-6
M. Wt: 355.1 g/mol
InChI Key: SVTLRPRZTRVLQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the molecular formula C13H18BrCl2NO . It is used in scientific experiments.


Synthesis Analysis

The synthesis of piperazine derivatives, which could be related to the synthesis of this compound, has been discussed in a recent study . The study focuses on the methods for the synthesis of piperazine derivatives, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “4-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride” consists of a piperidine ring attached to a bromo-chlorophenoxyethyl group . The molecular weight of the compound is 355.10 g/mol .

Scientific Research Applications

Metabolic Activity in Obese Rats

4-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride has been studied for its metabolic activity. In obese rats, chronic administration led to reduced food intake and weight gain, with an observed increase in free fatty acid concentration (Massicot, Steiner, & Godfroid, 1985).

Effect on Feeding Behavior

The compound's effect on feeding behavior has also been investigated, particularly its influence on satiety. It was found to affect the satiety center by reducing obesity induced in mice, marking it as the first non-amphetamine substance with such properties (Massicot, Thuillier, & Godfroid, 1984).

Synthesis and Antimicrobial Activities

Another significant application is in the synthesis of certain compounds for antimicrobial activities. Studies have focused on synthesizing and characterizing such compounds, particularly their effectiveness against various microbes like Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus (Ovonramwen, Owolabi, & Oviawe, 2019).

Antibacterial Potentials

Compounds with piperidine derivatives, including those related to 4-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride, have been synthesized and evaluated for their antibacterial potentials. They have shown moderate inhibitor activity against various bacterial strains, such as Salmonella typhi and Bacillus subtilis (Iqbal et al., 2017).

Cytotoxic and Anticancer Agents

This compound has been part of studies in synthesizing new classes of cytotoxic agents for potential use in cancer treatment. These studies highlight its role in developing novel anticancer agents with significant cytotoxicity toward various cell lines (Dimmock et al., 1998).

Antioxidant Capacity and Anticholinesterase Activity

Studies have also been conducted on the antioxidant capacity and anticholinesterase activity of compounds with piperidine derivatives. These compounds have shown notable activity in various antioxidant assays, indicating their potential in medicinal chemistry (Karaman et al., 2016).

Neuroprotective Activities

Research has been directed towards the synthesis of aryloxyethylamine derivatives with potential neuroprotective effects. These compounds have shown efficacy in protecting cells against glutamate-induced cell death, suggesting their application in developing anti-ischemic stroke agents (Zhong et al., 2020).

Impurities in Cloperastine Hydrochloride

The compound has been used in studies to identify and quantify impurities in cloperastine hydrochloride, a piperidine derivative used in cough treatment. This research is crucial for ensuring the quality and safety of pharmaceutical products (Liu et al., 2020).

Anti-Acetylcholinesterase Activity

Synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have revealed anti-acetylcholinesterase activities, which is vital for developing antidementia agents (Sugimoto et al., 1990).

properties

IUPAC Name

4-[2-(2-bromo-4-chlorophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrClNO.ClH/c14-12-9-11(15)1-2-13(12)17-8-5-10-3-6-16-7-4-10;/h1-2,9-10,16H,3-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTLRPRZTRVLQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC2=C(C=C(C=C2)Cl)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrCl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
4-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride
Reactant of Route 4
Reactant of Route 4
4-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride
Reactant of Route 5
Reactant of Route 5
4-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride
Reactant of Route 6
Reactant of Route 6
4-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.